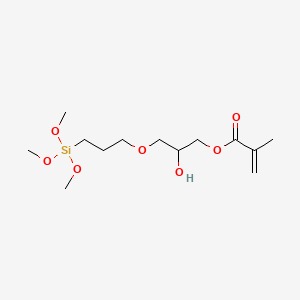
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is a versatile organosilane compound with the molecular formula C13H26O7Si. It is widely used in various industrial and scientific applications due to its unique chemical properties, which include the presence of both methacrylate and silane functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with glycidol. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction mixture is carefully monitored to ensure optimal yield and purity. The final product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups can be hydrolyzed in the presence of water to form silanol groups.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Condensation: Catalyzed by acids or bases, often in the presence of moisture.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Polymerization: Formation of methacrylate-based polymers.
Condensation: Formation of siloxane networks.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is used in various scientific research applications, including:
Surface Modification: Used as a coupling agent to enhance the adhesion of organic polymers to inorganic substrates.
Nanocomposites: Incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biomedical Applications: Utilized in the development of biocompatible coatings and drug delivery systems.
Coatings and Adhesives: Employed in the formulation of high-performance coatings and adhesives for industrial applications.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate involves the interaction of its functional groups with various substrates. The methacrylate group can undergo polymerization to form cross-linked networks, while the silane group can form covalent bonds with inorganic surfaces through hydrolysis and condensation reactions. These interactions result in enhanced adhesion, mechanical strength, and stability of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but lacks the hydroxyl group.
3-(Methacryloyloxy)propyltrimethoxysilane: Another similar compound used for surface modification and polymerization.
Uniqueness
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is unique due to the presence of both hydroxyl and methacrylate groups, which provide additional functionality and reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Eigenschaften
CAS-Nummer |
59214-63-0 |
|---|---|
Molekularformel |
C13H26O7Si |
Molekulargewicht |
322.43 g/mol |
IUPAC-Name |
[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H26O7Si/c1-11(2)13(15)20-10-12(14)9-19-7-6-8-21(16-3,17-4)18-5/h12,14H,1,6-10H2,2-5H3 |
InChI-Schlüssel |
GQRWUHJMNHNCBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COCCC[Si](OC)(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















